6-Bromoindolin-3-one 6-Bromoindolin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955436
InChI: InChI=1S/C8H6BrNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-3,10H,4H2
SMILES:
Molecular Formula: C8H6BrNO
Molecular Weight: 212.04 g/mol

6-Bromoindolin-3-one

CAS No.:

Cat. No.: VC15955436

Molecular Formula: C8H6BrNO

Molecular Weight: 212.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoindolin-3-one -

Specification

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
IUPAC Name 6-bromo-1,2-dihydroindol-3-one
Standard InChI InChI=1S/C8H6BrNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-3,10H,4H2
Standard InChI Key OWYSVEDQOBNXQY-UHFFFAOYSA-N
Canonical SMILES C1C(=O)C2=C(N1)C=C(C=C2)Br

Introduction

Chemical Identity and Structural Properties

6-Bromoindolin-3-one, with the molecular formula C₈H₆BrNO and a molar mass of 212.04 g/mol, belongs to the indolinone family. Its IUPAC name is 6-bromo-1,2-dihydro-3H-indol-3-one, and it is alternatively referred to as tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate in protected forms . The compound’s structure features a bicyclic framework comprising a benzene ring fused to a pyrrolidone ring, with bromine substitution at the 6-position enhancing its electrophilic reactivity.

Physicochemical Characteristics

  • Solubility: Demonstrates solubility in polar aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF), but limited solubility in water.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the ketone moiety.

Synthesis and Industrial Preparation

The synthesis of 6-bromoindolin-3-one typically involves multi-step reactions starting from 6-bromoindole. A patented method outlines a four-step process :

Step 1: Friedel-Crafts Acylation

6-Bromoindole (40 g) reacts with oxalyl chloride (60 g) in anhydrous DCM using aluminum chloride (15 g) as a catalyst. Refluxing for 2 hours yields 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (47 g, 77.5% yield).

Step 2: Amidation

The acyl chloride intermediate (45 g) undergoes ammonolysis in aqueous ammonia, producing 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide (32 g, 71% yield).

Step 3: Reduction

The amide is reduced using lithium aluminum hydride (LiAlH₄) to form 2-(6-bromo-1H-indol-3-yl)ethanamine (28 g).

Table 1: Synthesis Optimization

StepReagentsConditionsYield (%)
1AlCl₃, oxalyl chlorideReflux, 2 hrs77.5
2NH₃, H₂ORT, 4 hrs71
3LiAlH₄THF, 0°C89
4Boc₂O, DMAPTHF, RT92

Pharmacological Applications and Mechanisms

6-Bromoindolin-3-one derivatives exhibit potent anticancer activity. A 2021 study evaluated bis-indolinones containing bromo substitutions, revealing that compound 5b (a 6-bromoindolin-3-one analog) showed a mean GI₅₀ of 0.91 µM across 60 cancer cell lines, with exceptional activity against Jurkat leukemia cells (GI₅₀ = 0.51 µM) .

Mechanisms of Action

  • Apoptosis Induction: Activates caspase-3/7 pathways, leading to DNA fragmentation and phosphatidylserine externalization .

  • Cell Cycle Arrest: Blocks Jurkat cells at the G₂/M phase (45% arrest at 1 µM) .

  • Oxidative Stress: Increases intracellular ROS levels by 2.5-fold, triggering mitochondrial membrane depolarization .

Table 2: Antiproliferative Activity of Selected Derivatives

CompoundCell LineGI₅₀ (µM)LC₅₀ (µM)
5bJurkat (Leukemia)0.5112.4
5bMCF-7 (Breast)1.0218.7
4cA549 (Lung)1.1515.9

Future Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Structural Optimization: Introduce electron-withdrawing groups at the 4-position to enhance potency.

  • Combination Therapies: Test synergy with checkpoint inhibitors (e.g., anti-PD-1) in solid tumors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator